Reduced Ethanolysis Rate and Hammett Plot Deviation: Kinetic Differentiation from Meta- and Para-Substituted Phenylacetyl Chlorides
o-Tolyl-acetyl chloride exhibits a reduced ethanolysis rate relative to meta- and para-substituted phenylacetyl chlorides and deviates from the Hammett linear free-energy relationship [1]. The ethanolysis of substituted phenylacetyl chlorides was examined at 20°C in a benzene/ethanol binary solvent mixture. While meta- and para-substituted derivatives displayed a good Hammett correlation with ρ = +0.160, the ortho-substituted derivatives (including o-tolyl-acetyl chloride) exhibited lower rates and did not follow the Hammett relationship [1].
| Evidence Dimension | Ethanolysis reaction rate and Hammett correlation |
|---|---|
| Target Compound Data | Deviates from Hammett relationship; lower rate than meta/para isomers |
| Comparator Or Baseline | Meta- and para-substituted phenylacetyl chlorides (follow Hammett, ρ = +0.160) |
| Quantified Difference | Hammett ρ = +0.160 for meta/para derivatives; ortho derivatives fail Hammett correlation and have reduced rate |
| Conditions | Binary solvent mixture of benzene and ethanol at 20°C; degenerated second-order reaction |
Why This Matters
This kinetic divergence means reactivity predictions for o-tolyl-acetyl chloride cannot be extrapolated from meta/para analog data, requiring empirical determination for reaction optimization and scale-up.
- [1] Heidbuchel, P. W. (1968). Ethanolysis of Ortho‐, Meta‐, and Parasubstituted Phenylacetyl Chlorides. Bulletin des Sociétés Chimiques Belges, 77(3‐4), 149-152. DOI: 10.1002/bscb.19680770304. View Source
